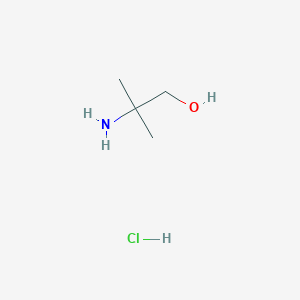

2-Amino-2-methyl-1-propanol hydrochloride

Descripción

Historical Context and Evolution of Research

The investigation into 2-Amino-2-methyl-1-propanol (B13486) and its salts dates back to the mid-20th century. Early synthesis methods for the parent amine, often referred to as AMP, included the reduction of the corresponding nitro compound, 2-nitro-2-methyl-1-propanol. One of the first significant areas of research for AMP was its application as a biological buffer. Studies in the 1950s highlighted its suitability for maintaining pH in enzyme assays, such as for alkaline phosphatase, due to its pKa value which is conducive to alkaline conditions.

The evolution of research saw a shift from its basic properties as a buffer towards its utility in organic synthesis. The hydrochloride salt, in particular, offered advantages in handling and stability as a solid material. Throughout the latter half of the 20th century, its role as a precursor in the synthesis of more complex molecules began to be explored. This included its use in the preparation of oxazolines, which are important intermediates and ligands in asymmetric catalysis. The development of new synthetic methodologies in the late 20th and early 21st centuries, such as those involving isobutene and methyl cyanide, aimed to provide more cost-effective and higher-purity production routes suitable for industrial scale-up. google.com

Significance in Modern Organic Chemistry and Industrial Applications Research

In modern organic chemistry, 2-Amino-2-methyl-1-propanol hydrochloride serves as a crucial intermediate. Its bifunctional nature allows it to participate in a variety of chemical transformations. It is a key building block for synthesizing pharmaceuticals, agrochemicals, and other specialized organic compounds. chemicalbook.com For instance, it is used in the synthesis of bis(oxazoline) ligands and morpholinopyrimidines. chemicalbook.com

The industrial significance of the parent amine, AMP, for which the hydrochloride is a stable precursor, is extensive and a subject of ongoing research. Key areas of application research include:

Carbon Dioxide (CO₂) Capture: As a sterically hindered amine, AMP is a promising candidate for post-combustion CO₂ capture. chemicalbook.com Its structural properties lead to the formation of less stable carbamates, which reduces the energy required for solvent regeneration compared to conventional amines like monoethanolamine (MEA). cranfield.ac.uknih.gov Research focuses on its efficiency, degradation under oxidative and thermal stress, and its use in blended amine systems to optimize performance. usn.no

Coatings and Resins: It is widely used as a multifunctional additive in latex paints and other coatings. google.com It functions as a potent pH neutralizer, a co-dispersant for pigments, and can improve properties like scrub resistance and viscosity stability. google.com

Corrosion Inhibition: Research has explored its use as a corrosion inhibitor and oxygen scavenger in boiler feed water, often in combination with other additives, to protect steel pipes (B44673) at high temperatures and pressures.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 3207-12-3 |

| Molecular Formula | C₄H₁₂ClNO |

| Molecular Weight | 125.60 g/mol |

| Melting Point | 204 °C |

| Appearance | White powder/crystals |

| Synonyms | AMP hydrochloride, β-Aminoisobutyl alcohol hydrochloride |

Current Research Landscape and Knowledge Gaps

The current research landscape for 2-Amino-2-methyl-1-propanol and its hydrochloride salt is dominated by efforts to enhance its performance in industrial applications, particularly in CO₂ capture. Recent studies investigate its degradation pathways under flue gas conditions, identifying byproducts like acetone (B3395972) and 4,4-dimethyl-2-oxazolidinone. usn.no Another active area is its atmospheric chemistry, to understand the environmental impact of its potential release from large-scale capture facilities. nih.gov

Despite extensive research, several knowledge gaps remain, representing opportunities for future investigation:

Long-Term Solvent Stability: While AMP shows good resistance to degradation, its long-term stability and performance over thousands of hours in real-world CO₂ capture plants are not fully understood. The accumulation of heat-stable salts and degradation products can reduce efficiency and requires further study. nih.gov

Advanced Synthetic Applications: The full potential of this compound as a chiral building block in asymmetric synthesis is yet to be completely explored. Developing new catalytic systems where its derivatives can be used as ligands could open new avenues in pharmaceutical synthesis.

Mechanism of Action in Blends: AMP is often used in blends with other amines like piperazine (B1678402) (PZ) or MEA. usn.no The synergistic effects and complex reaction kinetics within these blended systems are not entirely elucidated, and a deeper mechanistic understanding could lead to the design of more efficient solvent formulations.

The table below presents selected research findings on the performance of the parent amine, 2-Amino-2-methyl-1-propanol (AMP), in CO₂ capture applications.

| Parameter | Finding | Reference |

| Regeneration Efficiency | Increased from 86.2% to 98.3% as temperature rose from 358 K to 403 K. | nih.gov |

| Reboiler Duty vs. MEA | An AMP-based process showed a 25.6% lower reboiler duty compared to a standard MEA-based process. | researchgate.net |

| Thermal Degradation | With a CO₂ loading of 0.3 mol/mol AMP at 135°C, the compound experienced a 5.5% loss after 5 weeks. | usn.no |

| Absorption Stoichiometry | Behaves as a sterically hindered amine with a chemical absorption limit of 1 mole of CO₂ per mole of amine. |

Propiedades

IUPAC Name |

2-amino-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZIUAOBHNJYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-68-5 (Parent) | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062905 | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3207-12-3 | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3207-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxy-1,1-dimethylethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 2 Amino 2 Methyl 1 Propanol Hydrochloride

Established Synthetic Methodologies

Established synthetic routes to 2-Amino-2-methyl-1-propanol (B13486) hydrochloride often involve multi-step processes, beginning with readily available industrial chemicals. These methods have been refined over time to improve yields and purity.

Multi-step Synthesis Routes

A prominent multi-step synthesis commences with the reaction of isobutylene, chlorine, and acetonitrile (B52724). This pathway proceeds through key intermediate compounds before yielding the final hydrochloride salt.

The initial step involves the combination reaction of isobutylene, chlorine, and acetonitrile to produce N-[1-(chloromethyl)propyl] acetyl chloroamine. google.com This reaction can be carried out across a broad temperature range, from -50°C to 60°C, and under pressures of 0.1 to 1.0 MPa. google.com The molar ratio of the reactants (isobutylene:chlorine:acetonitrile) can be varied, for instance, from 1:0.5–5:1–100. google.com

Following its formation, the N-[1-(chloromethyl)propyl] acetyl chloroamine intermediate undergoes a primary hydrolysis reaction, typically by the addition of water, to yield N-[1-(chloromethyl)propyl] acetamide (B32628). google.com This transformation is a critical step in converting the initially formed chloroamine into a more stable amide intermediate.

The N-[1-(chloromethyl)propyl] acetamide intermediate is then subjected to a second, more forceful hydrolysis to produce the free base, 2-Amino-2-methyl-1-propanol. google.com This step often involves heating the acetamide in the presence of an acid or base to cleave the amide bond. In some process variations, after the initial hydrolysis to the acetamide, the reaction mixture is concentrated. An alcohol, such as methanol (B129727) or ethanol (B145695), and a strong inorganic acid like hydrochloric acid are added, and the mixture is heated to reflux for several hours. google.com This process not only completes the hydrolysis but also begins the formation of the hydrochloride salt.

Another established route involves the reduction of a nitro-containing precursor. The synthesis using 2-nitropropane (B154153) as a starting material is a well-known industrial method. google.comguidechem.com This process typically involves reacting 2-nitropropane with formaldehyde (B43269) in a formylation reaction, followed by the reduction of the nitro group to an amino group to yield 2-Amino-2-methyl-1-propanol. guidechem.compatsnap.com

The final step in these synthetic pathways is the formation of the hydrochloride salt. This is typically achieved by treating the 2-Amino-2-methyl-1-propanol free base with hydrochloric acid. google.com For instance, after the hydrolysis of the acetamide intermediate, the resulting viscous white solid, which is the crude hydrochloride of AMP, can be isolated. google.com This crude product is then often neutralized with a base like sodium hydroxide (B78521) to liberate the free amine, which is then purified, for example by distillation, before being converted back to the high-purity hydrochloride salt if desired. google.com The linear formula for the final product is (CH3)2C(NH2)CH2OH · HCl. sigmaaldrich.com

Comparison of Synthetic Efficiencies and Yields Across Different Routes

| Synthetic Route Starting Materials | Key Process Steps | Reported Overall Yield | Reference |

|---|---|---|---|

| α-Aminoisobutyric acid alkyl ester | One-step hydrogenolysis and reduction | >90% | google.com |

| 2,2-Dimethylaziridine | Acid-catalyzed ring-opening | ~91.0% | chemicalbook.com |

| Isobutylene, Chlorine, Acetonitrile | Formation of chloroamine/acetamide intermediates, hydrolysis | ~66% | google.com |

| 2-Chloropropane, Sodium Cyanide, Formaldehyde | Aldol (B89426) reaction, hydrolysis, Hofmann degradation | ~57.4% | google.com |

| 2-Nitropropane, Formaldehyde | Formylation, reduction of nitro group | Not explicitly quantified, but noted to have purification challenges | google.comguidechem.com |

Innovative Synthetic Approaches

Research into the synthesis of 2-Amino-2-methyl-1-propanol continues to yield innovative approaches that offer advantages such as higher yields, milder reaction conditions, or the use of alternative starting materials. One such method involves the acid-catalyzed ring-opening of 2,2-dimethylaziridine. In this process, the aziridine (B145994) is added to a slightly acidic aqueous solution (pH 3.5-4) at 40-50°C, followed by reaction for one hour to produce the target compound with a reported yield of about 91.0%. chemicalbook.com

Another novel approach utilizes isopropylamine (B41738) and synthesis gas (a mixture of H₂ and CO). guidechem.com This reaction is carried out in the presence of a metal catalyst system, such as palladium acetate (B1210297) and triphenylphosphine, at temperatures between 100-200°C and pressures of 0.8-20 MPa. guidechem.com Furthermore, advancements in catalytic systems have been applied to traditional routes; for instance, the hydrogenation of 2-nitro-2-methyl-1-propanol can be performed using a ruthenium/molecular sieve catalyst. patsnap.com A one-step synthesis involving the hydrogenolysis and reduction of an α-aminoisobutyric acid alkyl ester in the presence of a metal catalyst also represents a highly efficient and innovative pathway. google.com This method is highlighted for its simple reaction step and high yield. google.com

Catalytic Reductive Amination Strategies for Related Compounds

Catalytic reductive amination is a cornerstone for the synthesis of amines and involves the reaction of a ketone or aldehyde with an amine source and a reducing agent, often in the presence of a metal catalyst. researchgate.net This methodology is particularly relevant for producing amino alcohols, such as 2-Amino-2-methyl-1-propanol, from α-hydroxy carbonyl compounds. fkit.hr The process typically begins with the condensation of the carbonyl compound with ammonia (B1221849) or an amine to form an imine, which is then catalytically reduced to the final amine product. researchgate.net

Research into the reductive amination of α-hydroxy ketones to yield 2-amino-1-alcohols often describes a two-stage process. fkit.hr First, the α-hydroxy carbonyl compound reacts with the aminating agent, and in the second stage, the resulting adduct is reduced with hydrogen over a hydrogenation catalyst. fkit.hr The one-step reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia has been studied using commercial nickel and copper catalysts in a continuous fixed-bed reactor. fkit.hr In these studies, the highest selectivity toward the desired 2-aminopropanol (approximately 45%) was achieved with a nickel catalyst at total acetol conversion. fkit.hr

Further studies have explored various catalyst systems to optimize this transformation. For instance, a Ru-Ni/AC catalyst has been reported as efficient for the reductive amination of hydroxyacetone (B41140) to 2-aminopropanol under mild conditions. researchgate.net Another example includes the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone, utilizing ammonia and a Raney nickel catalyst. researchgate.net

| Substrate | Amine Source | Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-Hydroxy-2-propanone (Acetol) | Ammonia | Nickel / Copper | 2-Aminopropanol | Highest selectivity (approx. 45%) achieved with the nickel catalyst. fkit.hr | fkit.hr |

| 1-Hydroxy-2-propanone (Acetol) | Ammonia | Ru-Ni/AC | 2-Aminopropanol | Demonstrated as an efficient catalyst for the transformation under mild conditions. researchgate.net | researchgate.net |

| (R)-(−)-1-Hydroxy-1-phenyl-2-propanone | Ammonia | Raney Nickel | (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol | Successful synthesis via reductive amination. researchgate.net | researchgate.net |

Chiral Synthesis Utilizing 2-Amino-2-methyl-1-propanol Hydrochloride Precursors

Chiral 1,2-amino alcohols are highly valuable structural motifs found in many pharmaceutical agents and are used as chiral ligands in asymmetric synthesis. researchgate.netnih.gov 2-Amino-2-methyl-1-propanol serves as a critical building block for the synthesis of more complex chiral molecules. chemicalbook.com Its inherent structure is utilized to construct various important organic compounds.

For example, 2-Amino-2-methyl-1-propanol is a key precursor in the synthesis of bis(oxazoline) ligands. chemicalbook.com In a documented procedure, 4-iodophthalonitrile (B1587499) is reacted with 2-amino-2-methyl-1-propanol in the presence of zinc triflate in chlorobenzene (B131634) at 135°C to form the corresponding ligand. chemicalbook.com Another significant application is in the creation of morpholinopyrimidines. chemicalbook.com Here, 2,4-dichloro-5-methoxypyrimidine (B27636) is reacted with 2-amino-2-methyl-1-propanol and diisopropylethylamine in 1,4-dioxane (B91453) at 130°C, resulting in the formation of 2-((2-chloro-5-methoxypyrimidin-4-yl)amino)-2-methylpropan-1-ol with an 84% yield. chemicalbook.com It has also been employed in the multi-step synthesis of vanilloid receptor antagonists. chemicalbook.com

More advanced biocatalytic methods are also being developed. Engineered amine dehydrogenases (AmDHs) have shown potential for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. nih.gov

| Precursor | Key Reagents | Product Class | Example Product | Reference |

|---|---|---|---|---|

| 2-Amino-2-methyl-1-propanol | 4-Iodophthalonitrile, Zinc triflate | Bis(oxazoline) ligand | Product of refluxing at 135°C for 24 hours. chemicalbook.com | chemicalbook.com |

| 2-Amino-2-methyl-1-propanol | 2,4-Dichloro-5-methoxypyrimidine, Diisopropylethylamine | Morpholinopyrimidine | 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-2-methylpropan-1-ol | chemicalbook.com |

| 2-Amino-2-methyl-1-propanol | 4-Trifluoromethyl benzyl (B1604629) chloride, Triethylamine, Thionyl chloride | Vanilloid receptor antagonist precursor | Final product obtained in 87% yield after multi-step synthesis. chemicalbook.com | chemicalbook.com |

Flow Chemistry and Scalable Production Methodologies

The industrial production of 2-Amino-2-methyl-1-propanol has benefited from advancements in process chemistry, including the adoption of continuous flow methodologies. google.com While traditional batch operations are still viable, serialized flow processes offer significant advantages for scalability and economic efficiency. google.com

A patented method for producing 2-Amino-2-methyl-1-propanol highlights that the synthesis can be performed as either a batch or continuous operation. google.com The patent emphasizes the utility of a "serialization flow process" for the reaction step. google.com This approach enhances the quantity of solvent that can be reclaimed and used continuously. google.com A key benefit of this methodology is the reduction in the required volume of reaction devices, which translates to more economical production and savings on investment costs. google.com Such processes are crucial for meeting the industrial demand for this compound, which is widely used as an additive in coatings and as a buffer in various applications. google.comguidechem.com

Purification and Isolation Techniques in Laboratory and Industrial Synthesis

The purification of 2-Amino-2-methyl-1-propanol to the high degree required for its various applications involves several key steps, particularly when isolating it from its hydrochloride salt form. google.comgoogle.com The process is designed to remove impurities and byproducts, ultimately yielding a product with a purity often exceeding 99%. google.comchemicalbook.com

A common industrial synthesis route results in the crude product as this compound. google.com To isolate the free amine, this intermediate is first neutralized. This is typically achieved by treating the hydrochloride salt with a base, such as a 40% mass concentration sodium hydroxide solution, until the pH reaches approximately 12. google.com Following neutralization, water is removed from the system, often by decompression steaming. google.com

The subsequent purification involves extraction and distillation. The neutralized product is extracted using 95% ethanol, and the resulting salt (e.g., sodium chloride) is removed by filtration. google.com The ethanol is then distilled from the filtrate. google.com The final step is a high-efficiency distillation of the crude 2-amino-2-methyl-1-propanol, a process known as rectification, which separates the product from any remaining impurities. google.comchemicalbook.com This final rectification can be performed under vacuum and is capable of yielding a product with a purity of 99.4% or higher. google.comchemicalbook.com The pure amine is a clear liquid or solid with a melting point around 30-31°C. nih.govosha.gov For distribution and use in synthesis, it is often converted back to its stable, solid hydrochloride salt, which appears as a powder. sigmaaldrich.com

| Step | Description | Reagents/Conditions | Achieved Purity | Reference |

|---|---|---|---|---|

| 1. Neutralization | Conversion of the hydrochloride salt to the free amine. | Sodium hydroxide solution (to pH ~12). | Intermediate step | google.com |

| 2. Extraction & Filtration | Separation of the organic amine from inorganic salts. | 95% ethanol for extraction, followed by filtration. | Intermediate step | google.com |

| 3. Distillation (Rectification) | Final purification of the crude amine. | Normal or vacuum distillation. | >99% | google.comgoogle.comchemicalbook.com |

| 4. Isolation | Final product form. | Isolated as a clear liquid or converted back to the solid hydrochloride salt. | >99% | nih.govsigmaaldrich.com |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 2 Amino 2 Methyl 1 Propanol Hydrochloride

Fundamental Reactivity of the Amino Alcohol Moiety

The dual functionality of the amino alcohol moiety in 2-amino-2-methyl-1-propanol (B13486) allows it to undergo a variety of chemical reactions typical of both amines and alcohols.

The fundamental reactivity of AMP is rooted in the presence of non-bonding electron pairs on the nitrogen and oxygen atoms, which allows the molecule to act as a nucleophile. noaa.gov The nitrogen of the primary amine is generally more nucleophilic than the oxygen of the hydroxyl group. This reactivity enables AMP to participate in numerous synthetic transformations. For instance, it can act as a nucleophile in substitution reactions, such as the reaction with 2,4-dichloro-5-methoxypyrimidine (B27636), where the amino group displaces a chlorine atom on the pyrimidine (B1678525) ring. chemicalbook.com Similarly, it can react with electrophilic species like 4-trifluoromethyl benzyl (B1604629) chloride in an N-alkylation reaction. chemicalbook.com Under strongly acidic conditions, AMP has also been observed to alkylate oligonucleotides through a carbocationic mechanism. researchgate.net

The primary amine functionality of 2-amino-2-methyl-1-propanol allows it to undergo condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org The subsequent elimination of a water molecule, typically catalyzed by acid, results in the formation of a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org The pH must be carefully controlled, as low pH renders the amine non-nucleophilic by protonating it, while high pH is insufficient to protonate the hydroxyl intermediate for elimination as water. libretexts.org The formation of imine derivatives like propan-2-imine and 2-iminopropanol has been observed during the oxidative degradation of AMP. nih.govacs.orgnih.gov

Amide formation occurs when the amino group reacts with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This acylation reaction is a fundamental process in organic synthesis. The degradation of AMP can also lead to amide-containing products like acetamide (B32628). nih.govacs.orgnih.gov

The bifunctional nature of 2-amino-2-methyl-1-propanol provides distinct pathways for esterification, amidation, and alkylation.

Esterification: The primary hydroxyl group (-CH2OH) can undergo esterification by reacting with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or more readily with acyl chlorides and anhydrides to form an ester linkage (-COO-).

Amidation: As described previously, the primary amino group (-NH2) is the site for amidation reactions. This involves the formation of a stable amide bond through reaction with an acylating agent.

Alkylation: The nucleophilic amino group can be alkylated by reaction with alkyl halides. chemicalbook.com For example, the reaction of AMP with 4-trifluoromethyl benzyl chloride results in the formation of an N-alkylated product. chemicalbook.com This reaction involves the nitrogen lone pair attacking the electrophilic carbon of the benzyl chloride. chemicalbook.com

Mechanistic Studies of Oxidative Degradation

The atmospheric fate of 2-amino-2-methyl-1-propanol is of significant interest due to its use in industrial applications like post-combustion CO2 capture. nih.govwhiterose.ac.uk Once released into the atmosphere, it undergoes oxidative degradation, primarily initiated by hydroxyl (OH) radicals. nih.govwhiterose.ac.uk

Under simulated atmospheric conditions, the degradation of AMP is initiated by the abstraction of a hydrogen atom by an OH radical. nih.govacs.orgnih.govacs.org This initial step is the rate-determining step and leads to the formation of a carbon-centered or nitrogen-centered radical, which then undergoes further reactions.

Experimental and theoretical studies have shown that this degradation process leads to a variety of gas-phase products. nih.govacs.orgnih.gov The major product identified is 2-amino-2-methylpropanal (B8471781). nih.govacs.orgnih.gov Minor primary products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde (B43269), and the nitramine 2-methyl-2-(nitroamino)-1-propanol (B587109). nih.govacs.orgnih.gov The formation of these products is a direct consequence of the initial site of hydrogen abstraction. nih.gov For instance, abstraction from the –CH2– group is the primary pathway leading to the major product, 2-amino-2-methylpropanal. nih.gov Abstraction from the methyl groups can result in the formation of 2-iminopropanol and acetamide. acs.org

The specific degradation products formed depend on which hydrogen atom is abstracted from the AMP molecule by the OH radical. The molecule has three distinct sites for hydrogen abstraction: the methyl groups (–CH3), the methylene (B1212753) group (–CH2–), and the amino group (–NH2). nih.govacs.org Abstraction from the hydroxyl (-OH) group is considered negligible under atmospheric conditions. nih.govacs.orgnih.gov

Both theoretical calculations and experimental studies have been conducted to determine the branching ratios for these abstraction pathways. Theoretical calculations predict that the reaction overwhelmingly proceeds via hydrogen abstraction from the –CH2– group. nih.govacs.orgnih.gov Experimental analysis of product profiles confirms this, showing strong agreement with the theoretical models. nih.gov

The table below summarizes the theoretical and experimentally derived branching ratios for the OH-initiated hydrogen abstraction from 2-amino-2-methyl-1-propanol.

| Site of H-Abstraction | Theoretical Branching Ratio (%) nih.govacs.orgnih.gov | Experimentally Derived Branching Ratio (%) nih.govnih.govwhiterose.ac.uk |

| Methylene Group (–CH2–) | >70 | 70 |

| Amino Group (–NH2) | 5–20 | 24 |

| Methyl Groups (–CH3) | 5–10 | 6 |

| Hydroxyl Group (–OH) | <0.1 | Not Reported |

OH-Initiated Degradation Pathways in Simulated Atmospheric Conditions

Formation of Primary Degradation Products

The initial degradation of AMP, particularly through OH-initiated photo-oxidation under simulated atmospheric conditions, results in several primary products. acs.orgwhiterose.ac.uknih.gov The reaction primarily proceeds via hydrogen abstraction from the -CH₂- group (over 70%), with lesser contributions from the -NH₂ group (5-20%) and -CH₃ groups (5-10%). whiterose.ac.uknih.gov This initiation leads to the formation of a major gas-phase product, 2-amino-2-methylpropanal , and several minor primary products, including propan-2-imine , acetamide , and the nitramine 2-methyl-2-(nitroamino)-1-propanol. acs.orgwhiterose.ac.uknih.gov The reaction with hydroxyl radicals is a key pathway for the atmospheric degradation of AMP. evitachem.com

In environments containing nitrogen oxides (NOₓ), such as those found in carbon capture applications, the formation of nitramines is a notable degradation route. acs.org Studies on blends of AMP with piperazine (B1678402) (PZ) have shown that nitrosamines and nitramines can form readily under oxidizing conditions, even without NOₓ in the reaction gas. nih.gov However, the rate of N-nitrosamine formation for primary amines like AMP is significantly lower—by at least an order of magnitude—than for secondary amines such as piperazine. nih.gov

Table 1: Primary Degradation Products of 2-Amino-2-methyl-1-propanol

| Degradation Product | Chemical Formula | Formation Context | References |

| 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO | Major product of OH-initiated photo-oxidation. | acs.org, whiterose.ac.uk, nih.gov |

| propan-2-imine | (CH₃)₂C=NH | Minor product of OH-initiated photo-oxidation. | acs.org, whiterose.ac.uk, nih.gov |

| acetamide | CH₃C(O)NH₂ | Minor product of OH-initiated photo-oxidation. | acs.org, whiterose.ac.uk, nih.gov |

| 2-methyl-2-(nitroamino)-1-propanol (AMPNO₂) | CH₃C(CH₃)(NHNO₂)CH₂OH | Minor nitramine product from photo-oxidation. | acs.org, whiterose.ac.uk, nih.gov |

Secondary Product Formation and Reaction Cascades

The primary degradation products of AMP are reactive intermediates that can undergo further reactions, leading to a cascade of secondary products. For instance, the imine products formed, such as HN=C(CH₃)CH₂OH, are susceptible to further atmospheric photo-oxidation. acs.orgnih.gov This subsequent reaction results in the formation of major secondary products like CH₃(CHO)C=NH. acs.orgnih.gov

In the context of oxidative degradation under conditions relevant to CO₂ capture (e.g., elevated temperatures and oxygen presence), the reactions of AMP and its primary degradation products yield a different array of final products. usn.no Key identified final degradation products include acetone (B3395972), 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, and formate. usn.noresearchgate.net Other reported degradation products include N-methyl-AMP, nitrite, and nitrate (B79036), as well as various organic acids like formic, acetic, glycolic, and oxalic acid. researchgate.net

Table 2: Secondary and Final Degradation Products of 2-Amino-2-methyl-1-propanol

| Degradation Product | Chemical Formula | Formation Context | References |

| CH₃(CHO)C=NH | C₄H₇NO | Major secondary product from photo-oxidation of primary imines. | acs.org, nih.gov |

| Acetone | (CH₃)₂CO | Final product of oxidative degradation in capture systems. | usn.no |

| 2,4-Lutidine | C₇H₉N | Final product of oxidative degradation in capture systems. | usn.no |

| 4,4-dimethyl-2-oxazolidinone | C₅H₉NO₂ | Final product of thermal and oxidative degradation. | usn.no, researchgate.net, nih.gov |

| Formate | HCOO⁻ | Final product of oxidative degradation in capture systems. | usn.no |

Degradation in Carbon Capture Systems

Aqueous solutions of AMP are considered attractive solvents for post-combustion CO₂ capture, partly due to a higher absorption capacity and lower regeneration energy compared to the benchmark monoethanolamine (MEA). researchgate.netfrontiersin.org However, the solvent is subject to degradation from two main sources in a capture plant: thermal stress and oxidative reactions. researchgate.net Thermal degradation primarily occurs in the high-temperature environment of the stripper, while oxidative degradation is predominant in the absorber, where the amine solution is exposed to residual oxygen in the flue gas. researchgate.net Studies on AMP/PZ blends show that the amines can degrade more rapidly when mixed than they do individually, indicating complex interactions within the solvent blend. nih.gov

Irreversible Side Reactions with CO₂ and Flue Gas Components

The presence of CO₂ and other flue gas components like oxygen (O₂), sulfur oxides (SOₓ), and nitrogen oxides (NOₓ) accelerates the degradation of AMP through irreversible side reactions. While the steric hindrance of the AMP molecule slows down CO₂-induced degradation compared to MEA, it does not entirely prevent it. usn.no These reactions can lead to the formation of products like oxazolidinones. usn.no

Flue gas contaminants are a significant driver of degradation. Oxygen is a key reactant in oxidative degradation pathways. researchgate.net Acidic components such as SO₂, NOₓ, and hydrogen chloride (HCl) react with the amine to form heat-stable salts. aaqr.org Specifically, NOₓ can react with amines to form potentially carcinogenic N-nitrosamines and N-nitramines. nih.gov Furthermore, in simulated atmospheric studies, AMP was found to react with nitric acid to form significant amounts of particulate matter, primarily AMP-nitrate salt. acs.orgwhiterose.ac.uk

Formation of Thermally Stable Salts and Their Accumulation

A major operational issue arising from solvent degradation is the formation and accumulation of Heat-Stable Salts (HSS). sulfurrecovery.com These salts are the product of the reaction between the amine and stronger acids present in the flue gas or formed via oxidative degradation (e.g., formic acid, acetic acid, sulfuric acid, nitric acid). aaqr.orgsulfurrecovery.comosti.gov Unlike the amine-CO₂ bond, the amine-HSS bond is not broken by the heat applied in the stripper column, hence the term "heat-stable". sulfurrecovery.comosti.gov

The accumulation of HSS in the solvent has several detrimental effects:

Increased Corrosion: High concentrations of HSS are known to increase the corrosivity (B1173158) of the amine solution, potentially damaging plant equipment. aaqr.orgsulfurrecovery.com

Operational Problems: HSS can alter the physical properties of the solvent, such as viscosity and surface tension, leading to issues like foaming and fouling. sulfurrecovery.com

Common anions that constitute HSS include formate, acetate (B1210297), glycolate, oxalate, thiosulfate, and thiocyanate. osti.govresearchgate.net Continuous monitoring of HSS levels is crucial for maintaining the health and efficiency of the carbon capture plant. aaqr.orgsulfurrecovery.com

Impact of Process Variables on Degradation Rates

The rate of AMP degradation in a carbon capture process is sensitive to several key operating parameters. Understanding these relationships is vital for minimizing solvent loss and maintaining plant performance.

Temperature: Higher temperatures, particularly those in the stripper (regenerator) required to release the captured CO₂, significantly accelerate thermal degradation pathways. researchgate.netwhiterose.ac.uk Temperature also influences the product distribution of oxidative degradation. usn.no

Oxygen Concentration: The rate of oxidative degradation is directly linked to the concentration of dissolved oxygen in the amine solution, which comes from the flue gas. researchgate.net In some experimental setups, the degradation rate was found to be limited by the mass transfer of oxygen into the liquid phase. usn.no

CO₂ Loading: An increase in the amount of CO₂ loaded into the amine solvent has been shown to increase the rate of AMP degradation. usn.no

Amine Concentration: The concentration of AMP in the aqueous solution is another variable that can affect the rate of degradation. usn.no

Table 3: Impact of Process Variables on AMP Degradation in CO₂ Capture

| Process Variable | Impact on Degradation Rate | Description | References |

| Temperature | Increases | Higher temperatures, especially in the stripper, accelerate thermal degradation. | usn.no, researchgate.net, whiterose.ac.uk |

| Oxygen (O₂) | Increases | Higher O₂ partial pressure from flue gas increases the rate of oxidative degradation. | usn.no, researchgate.net |

| CO₂ Loading | Increases | A higher molar loading of CO₂ in the solvent leads to a faster degradation rate. | usn.no |

Mechanistic Investigations of CO₂ Absorption

As a sterically hindered primary amine, 2-Amino-2-methyl-1-propanol exhibits a distinct CO₂ absorption mechanism compared to unhindered amines like MEA. frontiersin.orgrsc.org The bulky methyl groups near the amino group impede the formation of a stable carbamate (B1207046), which is the typical intermediate for unhindered amines. frontiersin.org Consequently, the reaction between AMP and CO₂ in an aqueous solution primarily forms bicarbonate as the main product. rsc.org

Further molecular dynamics simulations indicate that the high absorption rate of AMP is linked to entropic effects. rsc.org The structure of AMP influences the hydrogen-bonding network of adjacent water molecules, facilitating the necessary molecular reorganization for the reaction to occur more efficiently compared to other amines with similar basicity. rsc.org

Reactions in Biologically Relevant Contexts

While primarily known for industrial applications, the reactivity of aminopropanol (B1366323) derivatives has been observed in contexts relevant to biological macromolecules.

Research has demonstrated that 2-Amino-2-methyl-1-propanol can participate in the alkylation of RNA oligonucleotides under specific, non-physiological conditions. researchgate.net This reaction has been observed in strongly acidic environments (pH 2) and proceeds through a carbocationic mechanism. researchgate.net The reaction is strictly dependent on pH, time, temperature, and the concentration of the amino alcohol. researchgate.net

In one study, the reaction between 2-Amino-2-methyl-1-propanol and a (GCC)₃ RNA oligonucleotide was characterized under various conditions. The formation of an alkylated RNA product was observed and its dependency on experimental parameters was quantified. researchgate.net

Experimental Conditions for Alkylation of (GCC)3 RNA with 2-Amino-2-methyl-1-propanol

| Parameter Studied | Conditions | Reference |

|---|---|---|

| Time-Dependence | 85°C, pH 2, 0.13 µM (GCC)₃, 200 mM 2-amino-2-methyl-1-propanol | researchgate.net |

| Concentration-Dependence | Varied concentration of 2-amino-2-methyl-1-propanol | researchgate.net |

| Temperature-Dependence | Varied temperature | researchgate.net |

This reactivity highlights a potential chemical transformation pathway for the compound, although it occurs under conditions far removed from a typical physiological environment.

Computational Chemistry and Theoretical Modeling of 2 Amino 2 Methyl 1 Propanol Hydrochloride Systems

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in elucidating the potential energy surfaces, reaction barriers, and energetics of reactions involving AMP. These studies are crucial for understanding its degradation pathways in the atmosphere and its interactions in industrial processes.

Density Functional Theory (DFT) is a widely used method to investigate the chemical behavior of AMP. Studies have employed various functionals, such as M06-2X and B3LYP, with basis sets like aug-cc-pVTZ, to model its reactions. acs.orgnih.gov

A significant area of research is the OH-initiated degradation of AMP in the atmosphere. nih.govwhiterose.ac.uk DFT calculations have been used to map the potential energy surface for the reaction between AMP and the hydroxyl radical (OH). acs.org These calculations predict that the reaction proceeds via hydrogen abstraction from different sites on the AMP molecule. The theoretical results indicate that H-abstraction from the –CH₂– group is the most favorable pathway, accounting for over 70% of the reaction, while abstraction from the –CH₃ and –NH₂ groups are minor pathways. acs.orgnih.govwhiterose.ac.uk Abstraction from the alcoholic -OH group is considered negligible under atmospheric conditions due to a high reaction barrier of around 10 kJ mol⁻¹. whiterose.ac.uk

DFT, combined with continuum solvation models like SMD/IEF-PCM, has also been applied to study the mechanism of CO₂ absorption in aqueous AMP solutions, a key process in industrial carbon capture. nih.govresearchgate.net These calculations explore the energetics of the formation of carbamates and bicarbonates, showing that while the zwitterion intermediate forms rapidly, the final product is dominated by the more thermodynamically stable bicarbonate anion. nih.gov

Table 1: Predicted Branching Ratios for the AMP + OH Reaction at 298 K

| H-Abstraction Site | Theoretical Branching Ratio (%) nih.govwhiterose.ac.uk | Experimentally-Derived Branching Ratio (%) nih.govwhiterose.ac.uk |

|---|---|---|

| –CH₂– Group | >70% (predicted up to 90%) | ~70% |

| –NH₂ Group | 5-20% | ~24% |

| –CH₃ Groups | 5-10% | ~6% |

| –OH Group | <0.1% | Negligible |

Ab initio molecular dynamics (AIMD) simulations provide a powerful tool for studying the dynamic behavior of chemical systems, including bond-breaking and formation processes in solution. nih.gov While specific AIMD studies focusing solely on 2-Amino-2-methyl-1-propanol (B13486) hydrochloride were not found in the provided results, the methodology is highly relevant for understanding its behavior. AIMD can simulate the deprotonation and solvation of AMP in aqueous environments, offering a more dynamic picture than static DFT calculations. nih.govnih.gov For instance, MD simulations have been used to explore the structural properties and intermolecular interactions of AMP in liquid mixtures, revealing its tendency to form intermolecular hydrogen bonds. nih.gov This type of simulation is crucial for accurately modeling solvation effects and the complex interactions within industrial solvent blends or atmospheric aerosols. semanticscholar.orgyoutube.com

Kinetic Modeling and Master Equation Studies of Atmospheric Reactions

To understand the ultimate fate of AMP in the atmosphere, kinetic modeling and master equation studies are employed. These models use the energetic data from quantum chemical calculations to predict reaction rate coefficients and product distributions under various atmospheric conditions. nih.govwhiterose.ac.uk

Molecular Simulation of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations and continuum solvation models are used to investigate the non-covalent interactions that govern the behavior of AMP in solution. nih.gov These interactions are vital for its application as a CO₂ absorbent and its role in atmospheric new particle formation. nih.govnih.gov

Studies combining DFT with the SMD (Solvation Model based on Density) continuum model have elucidated the reaction mechanism for CO₂ absorption in aqueous AMP solutions. nih.govresearchgate.net These models account for the influence of the solvent on the stability of reactants, transition states, and products. The results show that the carbamate (B1207046) formed from AMP readily decomposes, leading to the thermodynamically favored bicarbonate as the main product. nih.gov

MD simulations of binary mixtures of AMP and ethanolamine (B43304) have been used to study structural properties in the liquid phase. nih.gov Analysis of radial distribution functions (RDFs) from these simulations indicates that AMP has a strong tendency to form intermolecular hydrogen bonds, which is a key factor in its physical properties and solvent capabilities. nih.gov Furthermore, experimental and theoretical work has shown that AMP reacts with nitric acid in the atmosphere to form AMP nitrate (B79036) salt, which has a low vapor pressure and contributes significantly to new particle formation. nih.govnih.gov

Development and Evaluation of Chemical Mechanisms for Atmospheric Modeling

To accurately predict the impact of AMP emissions on regional air quality, its chemical reactions must be incorporated into larger atmospheric models. This involves developing and evaluating detailed chemical mechanisms. osti.gov

A new mechanism, designated CSIAMP-19, has been developed based on updated kinetic data and oxidation pathways for AMP. osti.gov This mechanism was integrated into the Carbon Bond 6 (CB6) chemical mechanism and evaluated against smog chamber experiments. osti.gov The experiments showed that adding AMP to VOC-NOx mixtures significantly inhibited ozone formation and led to the formation of a large amount of secondary aerosol, with a high mass yield. osti.govpherobase.com The updated CSIAMP-19 mechanism showed improved performance in predicting the effects of AMP on ozone production compared to older mechanisms like CarterAMP-08. osti.gov This validated chemistry model can be implemented in dispersion and chemical transport models to assess the environmental impact of AMP emissions from sources like carbon capture facilities. nih.govnih.gov

Process Modeling and Simulation for Industrial Applications

Process modeling is used to simulate and optimize industrial processes involving AMP, most notably post-combustion CO₂ capture. nih.govresearchgate.net Software such as Aspen Plus® is used to model the complex chemical and physical processes within a capture plant. researchgate.net

Simulations have been performed to study the oxidative degradation of AMP in a capture plant environment. researchgate.net These models incorporate equilibrium reactions for major degradation products. By varying parameters such as solvent concentration and flow rate, the simulations showed that AMP losses could be reduced by decreasing the solvent flow rate and concentration. researchgate.net The modeling also identified that increasing the AMP concentration up to 34 wt.% can lead to significant energy savings in the solvent regeneration process. researchgate.net The theoretical understanding of the CO₂ absorption mechanism, derived from DFT calculations, provides a fundamental basis for the reactions used in these process simulations. nih.govresearchgate.net

Table 2: Investigated Degradation Products in AMP-based CO₂ Capture Simulation researchgate.net

| Compound Name | Role in Simulation |

|---|---|

| Acetone (B3395972) | Final oxidative degradation product |

| 2,4-Lutidine | Degradation product |

| 4,4-dimethyl-2-oxazolidinone (DMOZD) | Degradation product |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 2 Methyl 1 Propanol Hydrochloride Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups and monitoring chemical changes in real-time.

FTIR spectroscopy is instrumental in studying reactions involving 2-Amino-2-methyl-1-propanol (B13486). By monitoring the characteristic infrared absorption bands of the molecule's functional groups (e.g., O-H stretch, N-H stretch, C-N stretch), researchers can track the progress of a chemical reaction. For instance, the consumption of the amine group or the formation of new bonds during a reaction results in predictable changes in the FTIR spectrum. nih.gov This technique has been effectively used to monitor carbonyl-amine reactions, a class of reactions relevant to the amine functionality in 2-Amino-2-methyl-1-propanol. nih.gov

Quantification is achieved by applying the Beer-Lambert law, where the absorbance of a specific, non-overlapping peak is directly proportional to the concentration of the compound. A calibration curve can be constructed by plotting the peak areas of standards at known concentrations, which can then be used to determine the concentration of 2-Amino-2-methyl-1-propanol in unknown samples. osha.gov While this principle is shown for LC-UV, it is directly applicable to FTIR quantification. osha.gov

Interactive Table: Characteristic FTIR Absorption Ranges for 2-Amino-2-methyl-1-propanol

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| O-H | Stretch (Alcohol) | 3200-3600 (Broad) |

| N-H | Stretch (Primary Amine) | 3300-3500 (Two bands) |

| C-H | Stretch (Alkyl) | 2850-2960 |

| N-H | Bend (Primary Amine) | 1590-1650 |

| C-O | Stretch (Primary Alcohol) | 1000-1075 |

| C-N | Stretch | 1020-1250 |

Note: The exact peak positions can vary based on the sample matrix, solvent, and whether the compound is in its free base or hydrochloride salt form.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of samples in their native state with minimal preparation. An ATR probe can be directly inserted into a reaction vessel, enabling in-situ monitoring of chemical processes. This is particularly advantageous for studying reactions in solution without the need to extract samples. 2-Amino-2-methyl-1-propanol has been utilized in studies involving ATR-FTIR spectroscopy to investigate the absorption characteristics of gases like carbon monoxide by certain chemical species. ptgchemical.com This demonstrates the utility of ATR-FTIR in probing interactions at the molecular level directly within a reaction or absorption medium. ptgchemical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution and for analyzing the composition of complex mixtures.

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 2-Amino-2-methyl-1-propanol hydrochloride, the ¹H NMR spectrum exhibits distinct signals corresponding to its different proton groups. The integration of these signals confirms the ratio of protons, while their chemical shifts and splitting patterns confirm the molecular structure. nih.govchemicalbook.com

Methyl Protons (-C(CH₃)₂): A singlet corresponding to the six equivalent protons of the two methyl groups.

Methylene (B1212753) Protons (-CH₂OH): A singlet for the two protons of the methylene group adjacent to the hydroxyl group.

Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

In polymer characterization, ¹H NMR is used to confirm the incorporation of the 2-Amino-2-methyl-1-propanol moiety into a polymer backbone. This is evidenced by shifts in the signals of the monomer's protons or the appearance of new signals resulting from the newly formed covalent bonds. researchgate.net

Interactive Table: Typical ¹H NMR Chemical Shifts for 2-Amino-2-methyl-1-propanol

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₂ | ~1.1 | Singlet |

| -CH₂OH | ~3.3 | Singlet |

| -NH₂ / -OH | Variable | Broad Singlet |

Note: Spectra are typically run in solvents like CDCl₃ or D₂O. Chemical shifts are referenced to a standard like Tetramethylsilane (TMS). Data derived from typical values and spectra available in public databases. nih.govchemicalbook.com

NMR spectroscopy is highly effective for analyzing the composition of complex mixtures, such as reaction intermediates or precipitates, without the need for separation. nih.gov In the context of carbon dioxide (CO₂) capture technologies, where 2-Amino-2-methyl-1-propanol (AMP) is used as an absorbent, NMR has been employed to determine the composition of precipitates formed during the absorption process. researchgate.net This analysis can identify and quantify the relative amounts of unreacted AMP, protonated AMP, and the AMP-carbamate, which is the product of the reaction between the amine and CO₂. researchgate.netrsc.org This detailed compositional data is crucial for understanding reaction mechanisms and optimizing the efficiency of the CO₂ capture system. researchgate.net

Mass Spectrometry Based Methodologies

Mass spectrometry (MS) is a sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the identification of unknown compounds.

In a notable study on the atmospheric degradation of 2-Amino-2-methyl-1-propanol (AMP), time-resolved high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) was employed. nih.govacs.org This advanced technique allowed for the online monitoring of the gas-phase products formed when AMP reacts with hydroxyl (OH) radicals. The major gas-phase product identified was 2-amino-2-methylpropanal (B8471781). nih.govacs.org Several minor primary products were also detected, providing a detailed picture of the degradation pathway. nih.gov The high mass accuracy of the instrument enables the confident assignment of elemental compositions to the detected m/z signals. nih.govacs.org

Interactive Table: Products from the OH-Initiated Degradation of 2-Amino-2-methyl-1-propanol Identified by Mass Spectrometry

| Detected Ion (m/z) | Assigned Formula | Identified Product | Status |

| 88.076 | C₄H₁₀NO⁺ | 2-amino-2-methylpropanal | Major Product |

| 58.065 | C₃H₈N⁺ | propan-2-imine | Minor Product |

| 74.071 | C₃H₈NO⁺ | 2-iminopropanol | Minor Product |

| 60.045 | C₂H₅NO⁺ | acetamide (B32628) | Minor Product |

| 31.018 | CH₃O⁺ | formaldehyde (B43269) | Minor Product |

| 135.071 | C₄H₁₁N₂O₃⁺ | 2-methyl-2-(nitroamino)-1-propanol (B587109) | Minor Product |

Source: Data from the atmospheric degradation study of 2-Amino-2-methyl-1-propanol. nih.gov

Proton-Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for Gas-Phase Product Analysis

Proton-Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique used for the real-time detection of volatile organic compounds (VOCs). indocoanalyticalsolutions.comwikipedia.org In this method, hydronium ions (H₃O⁺) are used as reagent ions to ionize target molecules through proton transfer reactions. This "soft" ionization technique typically results in minimal fragmentation of the parent molecule, allowing for the determination of its molecular weight. sielc.com The high mass resolution of the time-of-flight mass analyzer enables the accurate identification of the elemental composition of the detected ions. sielc.com

In studies of the atmospheric degradation of 2-Amino-2-methyl-1-propanol (AMP), PTR-ToF-MS has been instrumental in identifying gas-phase products. In a simulated atmospheric chamber, the OH-initiated degradation of AMP was monitored, revealing several key products. The instrument was operated at different drift tube electric field strengths (E/N) to control the degree of fragmentation, which aids in the identification of the parent ions. acs.org

The major gas-phase product identified was 2-amino-2-methylpropanal. nih.gov Other minor primary products included propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol. nih.gov The table below summarizes the major ion signals and their corresponding identified products from the PTR-ToF-MS analysis of AMP photo-oxidation.

| m/z (Th) | Chemical Formula | Identified Compound | Significance |

| 90.092 | C₄H₁₂NO⁺ | 2-Amino-2-methyl-1-propanol (protonated) | Parent Compound |

| 88.076 | C₄H₁₀NO⁺ | 2-amino-2-methylpropanal | Major gas-phase degradation product |

| 73.065 | C₄H₉O⁺ | Fragment of protonated AMP (loss of NH₃) | Fragmentation product |

| 72.081 | C₄H₁₀N⁺ | Fragment of protonated AMP (loss of H₂O) | Fragmentation product |

| 58.065 | C₃H₈N⁺ | Propan-2-imine (protonated) | Minor degradation product |

| 74.060 | C₃H₈NO⁺ | 2-iminopropanol (protonated) | Minor degradation product |

| 60.055 | C₂H₆NO⁺ | Acetamide (protonated) | Minor degradation product |

| 135.076 | C₄H₁₁N₂O₃⁺ | 2-methyl-2-(nitroamino)-1-propanol (protonated) | Nitramine product |

Data sourced from a study on the OH-initiated degradation of 2-Amino-2-methyl-1-propanol under simulated atmospheric conditions. acs.orgnih.gov

Chemical Analysis of Aerosol Online PTR-ToF-MS (CHARON-PTR-ToF-MS)

The Chemical Analysis of Aerosol Online (CHARON) inlet, when coupled with a PTR-ToF-MS, allows for the real-time chemical characterization of submicron particulate matter. nih.govchimia.ch The CHARON inlet system enriches the particle phase from the sampled air and thermally desorbs the semi-volatile and low-volatility compounds into the gas phase, which are then analyzed by the PTR-ToF-MS. researchgate.net This technique is particularly valuable for understanding the partitioning of compounds between the gas and aerosol phases.

In the context of 2-Amino-2-methyl-1-propanol (AMP) research, CHARON-PTR-ToF-MS has been used to analyze the composition of aerosols formed during its atmospheric degradation. nih.gov Studies have shown that the photo-oxidation of AMP leads to significant particle formation, which primarily consists of the AMP nitrate (B79036) salt. acs.org The CHARON-PTR-ToF-MS was able to detect minor amounts of the gas-phase photo-oxidation products within these particles, including the nitramine, 2-methyl-2-(nitroamino)-1-propanol. acs.org This demonstrates the technique's capability to identify organic compounds present in the aerosol phase, providing crucial insights into the formation of secondary organic aerosols from AMP emissions.

Liquid Chromatography–Mass Spectrometry (LC–MS) for Degradation Product Identification

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in complex liquid mixtures. researchgate.netresearchgate.net The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. researchgate.net This technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds, which are common in degradation studies of pharmaceuticals and industrial chemicals. researchgate.netresearchgate.net

In the context of this compound degradation, LC-MS would be an ideal method for identifying a wide range of degradation products in aqueous solutions. While specific studies on the LC-MS analysis of this compound degradation products are not extensively available in the reviewed literature, the application of LC-MS/MS for the identification of degradation products of other amine-containing pharmaceutical compounds is well-documented. researchgate.netresearchgate.net For instance, in studies of other drugs, LC-MS/MS has been used to characterize degradation products formed under various stress conditions, such as hydrolysis, oxidation, and photolysis. researchgate.netresearchgate.net The fragmentation patterns obtained from MS/MS analysis provide structural information that is crucial for the unambiguous identification of unknown degradation products. researchgate.net

Chromatographic Techniques for Separation and Quantification

Ion Chromatography (IC) is a key technique for the determination of ionic species in solution. It is particularly effective for the separation and quantification of anions, such as organic acids, which are common degradation products of organic compounds. researchgate.net In a study on the oxidative degradation of aqueous 2-Amino-2-methyl-1-propanol (AMP), anion IC was used to identify and quantify the resulting organic acid anions. researchgate.net The degradation of AMP under oxidative conditions can lead to the formation of various low-molecular-weight organic acids.

Common organic acid anions that can be analyzed by IC in degradation studies include:

Formate

Oxalate

Glycolate

Lactate

Propionate

The use of a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent, allows for the sensitive detection of these anions. researchgate.net

Gas Chromatography with a Nitrogen Chemiluminescence Detector (GC-NCD) is a highly specific and sensitive technique for the analysis of nitrogen-containing compounds. acs.org After separation of the sample components by the gas chromatograph, the eluting compounds are combusted at high temperatures, converting any nitrogen-containing molecules into nitric oxide (NO). The NO then reacts with ozone in a reaction chamber to produce excited nitrogen dioxide (NO₂*), which emits light as it decays to its ground state. This emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of nitrogen in the original compound.

In a study of the atmospheric degradation of 2-Amino-2-methyl-1-propanol (AMP), comprehensive two-dimensional gas chromatography coupled with a nitrogen chemiluminescence detector (GC×GC-NCD) was used to detect minor nitrogen-containing products in the aerosol phase. acs.org This technique provides excellent selectivity for nitrogen compounds, even in a complex matrix, making it ideal for identifying and quantifying trace-level nitrogenous degradation products.

Microscopic and Diffraction Methods in Materials Science

While advanced spectroscopic and chromatographic techniques are essential for chemical identification and quantification, microscopic and diffraction methods provide critical information about the solid-state properties of a compound, such as its crystal structure and morphology.

Although a crystal structure for this compound was not found in the reviewed literature, a study on the carbamate (B1207046) of 2-Amino-2-methyl-1-propanol (AMP-carbamate) has been reported, which was characterized using single-crystal X-ray diffraction. rsc.org This analysis revealed a monoclinic crystal system for the AMP-carbamate. researchgate.netrsc.org X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. Such data is fundamental for understanding the physical and chemical properties of the material.

Scanning Electron Microscopy (SEM) is another valuable tool in materials science for visualizing the surface morphology of a solid material at high magnification. While no specific SEM studies of this compound were identified, the technique's general applicability would allow for the characterization of the particle size, shape, and surface features of the crystalline powder. This information is important for understanding properties such as solubility, dissolution rate, and handling characteristics.

Scanning Electron Microscopy (SEM) for Surface Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at a micro and nanoscale. nih.gov It provides detailed information about particle shape, size distribution, and surface texture. The analysis involves scanning a focused beam of electrons over a sample's surface, and the resulting interactions generate signals that are used to form an image of the topography. nih.gov For materials like 2-Amino-2-methyl-1-propanol, proper sample preparation is crucial and typically involves stabilizing the structure, dehydration, and coating with a conductive material, such as gold, to prevent specimen damage under the electron beam and ensure adequate conductivity. nih.govresearchgate.net

In research involving the encapsulation of 2-Amino-2-methyl-1-propanol (AMP) as a core sorbent material within a silica (B1680970) shell for CO2 capture, SEM was utilized to examine the internal structure, morphology, and size uniformity of the resulting microcapsules. researchgate.net The samples were coated with a thin layer of gold and examined with backscattered electrons at an accelerating voltage of 15 kV. researchgate.net

The SEM analysis revealed several key morphological features:

Agglomeration: The images showed that the microcapsules had a tendency to agglomerate, a phenomenon attributed in part to the removal of a stabilizing agent during processing. researchgate.net

Surface Structure: High-magnification images detailed the surface texture of the microcapsules. researchgate.net

Shell Thickness: Analysis of broken microcapsules allowed for the measurement of the shell thickness, which was found to be approximately 3.3 µm in one sample. researchgate.net

The physical properties derived from these morphological studies, such as surface area and pore size, are critical as they directly impact the material's performance characteristics, like absorption capacity. researchgate.net

Table 1: Physical Properties of AMP-Silica Microcapsules

This table presents data on the specific surface area, pore volume, and average pore size for different microcapsule samples containing 2-Amino-2-methyl-1-propanol (AMP) as the core material. The variations are a result of using different stirring speeds during formulation. researchgate.net

| Sample | BET Surface Area (m²/g) | Pore Volume (m³/g) | Average Pore Size (Å) |

|---|---|---|---|

| Sample 1 | 29 | 0.051 | 71 |

| Sample 2 | 92 | 0.097 | 43 |

| Sample 3 | 34 | 0.061 | 72 |

X-ray Powder Diffraction (XRD) for Crystalline Structure and Scale Deposit Characterization

X-ray Powder Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. It operates on the principle of constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern that serves as a fingerprint for the crystalline material. This pattern can be used to identify the compound, determine its crystal structure, and quantify its phase composition. unesp.brrsc.org The analysis of the diffraction pattern, often through methods like Rietveld refinement, allows for the determination of lattice parameters (a, b, c) and space group. nih.govresearchgate.net

The solid-state structure of derivatives of 2-Amino-2-methyl-1-propanol (AMP) has been successfully determined using XRD. researchgate.net For instance, research has elucidated the crystal structure of AMP-carbamate, a reaction product of AMP with CO2. researchgate.netrsc.org These studies have confirmed that AMP-carbamate possesses a monoclinic crystal structure. researchgate.net The ability to characterize these solid products is vital for understanding reaction mechanisms in applications such as carbon capture. researchgate.net

Table 2: Crystallographic Information for an AMP Derivative

This table summarizes the determined crystal system for a derivative of 2-Amino-2-methyl-1-propanol (AMP) as identified through X-ray diffraction analysis. researchgate.net

| Compound | Crystal System | Reference |

|---|---|---|

| 2-Amino-2-methyl-1-propanol carbamate (AMP-carbamate) | Monoclinic | researchgate.net |

Scale Deposit Characterization

In industrial processes where this compound or its free base form is used, such as in gas sweetening or as a coating additive, the formation of solid precipitates or scale can be a significant operational issue. google.com XRD is an essential tool for the characterization of these unknown scale deposits. By analyzing the diffraction pattern of a scale sample, the specific crystalline compounds present can be identified. This allows for a precise understanding of the scale's chemical composition, which could include unreacted amine salts, carbonate or carbamate precipitates, or other corrosion products. This information is critical for diagnosing the cause of the scaling and developing effective mitigation strategies.

Environmental Fate and Atmospheric Chemistry of 2 Amino 2 Methyl 1 Propanol Hydrochloride

Atmospheric Lifetime and Removal Processes

The primary removal process for 2-Amino-2-methyl-1-propanol (B13486) in the atmosphere is its reaction with OH radicals. nih.govacs.org This reaction proceeds via hydrogen abstraction from the amine (-NH2), methylene (B1212753) (-CH2-), or methyl (-CH3) groups. nih.govnih.gov Theoretical and experimental studies have determined the rate at which this reaction occurs, which in turn dictates the compound's atmospheric lifetime.

The specific site of hydrogen abstraction by the OH radical is crucial as it determines the subsequent degradation pathways and products. Experimental analysis has shown that the branching ratios for this initial reaction are dominated by abstraction from the -CH2- group. nih.govwhiterose.ac.uk Hydrogen abstraction from the hydroxyl (-OH) group is considered negligible under atmospheric conditions. nih.govnih.gov

Table 1: Atmospheric Lifetime and Reaction Rate Coefficient of 2-Amino-2-methyl-1-propanol (AMP)

| Parameter | Value | Reference |

| Reaction Rate Coefficient (kOH) | (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K | nih.govacs.org |

| Calculated Rate Coefficient (kOH) | 3.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K | nih.govwhiterose.ac.uk |

| Atmospheric Lifetime | ~10 hours | nih.govacs.org |

Table 2: Branching Ratios for the H-Abstraction Reaction of AMP with OH Radicals

| Abstraction Site | Experimental Branching Ratio (%) | Theoretical Branching Ratio (%) | Reference |

| -CH₂- Group | 70 | 90 | nih.govwhiterose.ac.uk |

| -NH₂ Group | 24 | 5 | nih.govwhiterose.ac.uk |

| -CH₃ Groups | 6 | 5 | nih.govwhiterose.ac.uk |

Impact on Atmospheric Composition and Chemistry

The introduction of AMP into the atmosphere, particularly in polluted environments, can alter standard chemical cycles. Its reactions influence the formation of ground-level ozone and lead to the creation of new aerosol particles.

In polluted urban atmospheres containing nitrogen oxides (NOx), AMP has been characterized as a "strong inhibitor of gas-phase reactions". nih.govacs.org Smog chamber experiments have demonstrated that the addition of AMP to reactive organic gas and NOx mixtures leads to a significant slowing of tropospheric ozone (O₃) formation and nitric oxide (NO) oxidation. nih.govacs.orgacs.org This inhibitory effect is also associated with a reduction in the integrated OH radical levels. nih.govacs.org Under certain conditions, the maximum incremental reactivity (MIR) value, a measure of ozone formation potential, can be negative, indicating that AMP's presence actively inhibits ozone formation. regulations.gov

The atmospheric photo-oxidation of AMP is accompanied by significant particle formation. nih.govnih.gov This process is often initiated by the reaction of AMP with nitric acid to form AMP nitrate (B79036) salt, which is a major component of the resulting aerosol. nih.govnih.gov

Secondary Organic Aerosol (SOA) is formed as the volatile organic degradation products of AMP transform into less volatile compounds that partition into the particle phase. nih.govrsc.org Smog chamber studies have reported a high aerosol mass yield for AMP, with a value of 1.06 ± 0.20. nih.govacs.org This yield represents the ratio of the mass of aerosol formed to the mass of AMP that has reacted. acs.org The extensive particle formation highlights the significant contribution of AMP to atmospheric aerosol loading. nih.gov

Table 3: Secondary Organic Aerosol (SOA) Mass Yield from AMP Photo-oxidation

| Parameter | Value | Reference |

| SOA Mass Yield | 1.06 ± 0.20 | nih.govacs.org |

Formation and Detection of Nitrogenous Atmospheric Pollutants

A key environmental concern regarding the atmospheric degradation of amines is the potential formation of carcinogenic nitrogenous compounds, such as nitrosamines and nitramines. nih.gov

Extensive photo-oxidation experiments have been conducted to investigate the formation of these pollutants from AMP. nih.gov The results consistently show no experimental evidence for the formation of nitrosamines from the degradation of AMP in the atmosphere. nih.govwhiterose.ac.uknih.gov

However, the formation of a nitramine, specifically 2-methyl-2-(nitroamino)-1-propanol (B587109), has been observed as a minor primary product. nih.govwhiterose.ac.uknih.gov Preliminary studies have quantified the nitramine yield at approximately (0.4 ± 0.2)% of the reacted AMP for each part-per-billion by volume (ppbV) of nitrogen dioxide (NO₂) present in the air. nih.govacs.org In contrast to primary amines like AMP, secondary amines such as piperazine (B1678402) show a total N-nitrosamine formation rate that is at least an order of magnitude higher. acs.org

Table 4: Nitramine Formation from AMP Degradation

| Product | Yield | Conditions | Reference |

| 2-methyl-2-(nitroamino)-1-propanol | (0.4 ± 0.2) % of reacted AMP | per ppbV of NO₂ | nih.govacs.org |

The atmospheric degradation of AMP leads to a variety of products. nih.gov The major gas-phase product identified in photo-oxidation experiments is 2-amino-2-methylpropanal (B8471781). nih.govwhiterose.ac.uknih.gov Minor primary products include propan-2-imine, 2-iminopropanol, acetamide (B32628), formaldehyde (B43269), and the previously mentioned nitramine, 2-methyl-2-(nitroamino)-1-propanol. nih.govwhiterose.ac.uknih.gov Other identified degradation products under various conditions include 4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine, acetic acid, and glycolic acid. researchgate.net

Table 5: Identified Atmospheric Degradation Products of 2-Amino-2-methyl-1-propanol

| Product Type | Compound Name | Reference |

| Major Gas-Phase Product | 2-amino-2-methylpropanal | nih.govwhiterose.ac.uknih.gov |

| Minor Primary Products | Propan-2-imine | nih.govwhiterose.ac.uknih.gov |

| 2-iminopropanol | nih.govwhiterose.ac.uknih.gov | |

| Acetamide | nih.govwhiterose.ac.uknih.gov | |

| Formaldehyde | nih.govwhiterose.ac.uknih.gov | |

| 2-methyl-2-(nitroamino)-1-propanol (Nitramine) | nih.govwhiterose.ac.uknih.gov | |

| Other Identified Products | 4,4-dimethyl-5,6-dihydro-4H-1,3-oxazine | researchgate.net |

| Acetic acid | researchgate.net | |

| Glycolic acid | researchgate.net |

Biodegradation Studies of 2-Amino-2-methyl-1-propanol Derivatives in Aquatic Systems